Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate
Description
Methyl 4-hydroxythieno[3,2-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiophene ring fused to a pyrimidine scaffold. The hydroxyl group at position 4 and the methyl ester at position 6 define its reactivity and physicochemical properties.
Properties
IUPAC Name |
methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8(12)5-2-4-6(14-5)7(11)10-3-9-4/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPZAWVFTJYMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors to Form Thienopyrimidine Core
The synthesis often starts from aminothiophene carboxylate derivatives, which undergo cyclization with formamide or related reagents to form the thieno[3,2-D]pyrimidine ring system. For example, ethyl 2-aminothiophene-3-carboxylate derivatives can be refluxed with formamide to yield 4-hydroxythieno[2,3-d]pyrimidine derivatives in good yields (typically 70-80%).
In the case of the [3,2-D] isomer, similar cyclization can be achieved under high-temperature conditions, sometimes requiring solvents such as N,N-dimethylformamide (DMF) to facilitate the reaction. The cyclization is a condensation reaction that forms the fused heterocyclic system, typically requiring prolonged heating (2-3 hours or more) at elevated temperatures (often above 150°C).
Chlorination and Functional Group Transformations
The 4-hydroxy group in the thienopyrimidine ring can be converted into a 4-chloro derivative using phosphorus oxychloride (POCl3). This chlorination is performed by adding POCl3 dropwise to the thienopyrimidin-4-one derivative at 0°C, followed by refluxing for 4-12 hours. The chlorinated intermediate is often moisture-sensitive and used directly for further transformations without purification.
Esterification and Methylation
The carboxylate function at position 6 is introduced or modified by esterification reactions. Methyl esters are typically formed by reacting the corresponding carboxylic acid or acid chloride with methanol under acidic or basic catalysis. This step is crucial to obtain the methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate structure.
Example Synthetic Scheme
Research Outcomes and Analytical Data
- The synthesized this compound exhibits significant biological activity, particularly in binding to tyrosine kinase receptors, which is promising for anticancer drug development.
- Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by spectroscopic methods such as NMR and mass spectrometry.
- The purity and identity are confirmed by melting point determination and chromatographic techniques.
- Yields vary depending on reaction conditions but generally range from moderate to high (40-80% for chlorination, 70-80% for cyclization).
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Comments | Yield Range |
|---|---|---|---|---|
| Cyclization | Aminothiophene derivatives + Formamide | Reflux, 2-3 h, high temp | Forms thieno[3,2-D]pyrimidine core | 70-80% |
| Chlorination | POCl3 | 0°C addition, reflux 4-12 h | Produces 4-chloro intermediate, moisture sensitive | 40-80% |
| Esterification | Methanol + acid/base catalyst | Room temp to reflux | Methyl ester formation | High (varies) |
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum (ER) stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Thieno[3,2-d] vs. Thieno[2,3-d] Pyrimidines The position of the thiophene fusion alters electronic properties. For example:
- Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate () has a [2,3-d] fusion, leading to distinct π-orbital overlap compared to the [3,2-d] system in the target compound. This affects dipole moments and binding to biological targets .
- Methyl 4-((3-methoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (Compound 2, ) shows reduced hydrogen-bonding capacity due to the methoxy group versus the hydroxyl in the target compound .
Thiazolo[3,2-a]pyrimidine Derivatives Compounds like Methyl 5-(4-hydroxy-3-(methoxycarbonyl)phenyl)-3-(4-hydroxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (6j, ) replace thiophene with thiazole, enhancing planarity and nitrogen-mediated interactions. Melting points for thiazolo derivatives (253–287°C) exceed those of thieno analogs (e.g., 175–176°C for pyrido[2,3-d]pyrimidines in ), likely due to increased hydrogen bonding .
Substituent Effects
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen-bond donor capacity compared to amino-substituted analogs like Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate (). This may improve solubility (e.g., calculated logP for hydroxyl analogs is ~1.2 vs. ~1.8 for amino derivatives) .
- Ester vs. Carboxylic Acid : Hydrolysis of the methyl ester (e.g., conversion of 58 to 59 in ) yields a carboxylic acid, increasing polarity but reducing cell membrane permeability .
Physicochemical Properties
Biological Activity
Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate is a compound belonging to the thienopyrimidine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno ring fused to a pyrimidine ring with a hydroxyl group and a carboxylate ester. Its molecular formula is , which contributes to its unique reactivity and interaction with biological systems.
Enzyme Inhibition
Research indicates that thienopyrimidine derivatives can act as inhibitors of various enzymes, particularly kinases. This compound has shown promise in inhibiting vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors, which are crucial in angiogenesis and tumor growth. The compound's ability to bind to these receptors suggests potential applications in cancer therapy .
Antitumor Activity
In vitro studies have demonstrated that thienopyrimidine derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, compounds structurally similar to this compound have been evaluated for their cytotoxic effects on lung cancer cell lines (NCI-H1975 and A549). The results indicated that these compounds could inhibit cell proliferation effectively .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of several thienopyrimidine derivatives, including this compound, against NCI-H1975 cells. The half-maximal inhibitory concentration (IC50) was found to be approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics .
- Kinase Inhibition : Another investigation focused on the inhibition of EGFR L858R/T790M mutations using thienopyrimidine derivatives. The study reported that this compound exhibited an inhibition rate of around 90% at concentrations of 0.1 µM, highlighting its potential as a targeted therapy for resistant cancer forms .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
Q & A
Q. What are the established synthetic routes for Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis (120°C, 30 min) using dihydropyrimidinethione precursors and chloroacetone in aqueous conditions yields derivatives with high purity (85% yield) after fluorous solid-phase extraction (F-SPE) . Optimization involves varying catalysts (e.g., acid/base), solvent systems (e.g., water or ethanol), and temperature gradients. Reaction monitoring via TLC or HPLC ensures intermediate stability.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction is essential for determining molecular conformation and intermolecular interactions. For example, triclinic (P1) or monoclinic (P21/c) systems with parameters like Å, Å, and are resolved using SHELXL refinement .
- NMR (1H/13C) identifies substituent positions, while FT-IR confirms functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- Mass spectrometry (ESI-TOF) validates molecular weight (e.g., ) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for thienopyrimidine derivatives?
Methodological Answer: Contradictions in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Strategies include:
- Multi-scan absorption corrections (e.g., SADABS) to mitigate data collection artifacts .
- Comparative analysis using programs like OLEX2 or PLATON to validate hydrogen-bonding networks (e.g., C=O···H–O interactions with Å) .
- High-resolution data collection (e.g., synchrotron sources) to improve values below 0.05 .
Q. What methodologies are effective for analyzing hydrogen-bonding patterns in crystal structures of this compound?
Methodological Answer: Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like or :
- Intermolecular interactions : Identify donor-acceptor pairs (e.g., hydroxyl→carbonyl) using Mercury software.
- Thermal ellipsoid plots in SHELXTL visualize atomic displacement parameters to assess bond rigidity .
- Example: In thiazolopyrimidine derivatives, O–H···O bonds form infinite chains along the b-axis, stabilizing the lattice .
Q. How can synthetic yields be improved for structurally complex analogs?
Methodological Answer:
- Microwave-assisted synthesis reduces reaction time and improves regioselectivity (e.g., 30 min vs. 24 hrs conventional heating) .
- Fluorous tagging facilitates purification of analogs with perfluorinated substituents via F-SPE, avoiding column chromatography .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
